molecular formula C16H17NO2 B11170280 2-phenoxy-N-propylbenzamide

2-phenoxy-N-propylbenzamide

Cat. No.: B11170280
M. Wt: 255.31 g/mol
InChI Key: VTWIVKLUSAFJEO-UHFFFAOYSA-N
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Description

2-phenoxy-N-propylbenzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry. This compound is characterized by the presence of a phenoxy group attached to the benzamide structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-propylbenzamide typically involves the reaction of 2-phenoxybenzoic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-phenoxy-N-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    2-phenoxybenzamide: Lacks the propyl group, which may affect its chemical properties and biological activities.

    N-propylbenzamide: Lacks the phenoxy group, resulting in different reactivity and applications.

Uniqueness

2-phenoxy-N-propylbenzamide is unique due to the presence of both phenoxy and propyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-phenoxy-N-propylbenzamide

InChI

InChI=1S/C16H17NO2/c1-2-12-17-16(18)14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

VTWIVKLUSAFJEO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

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